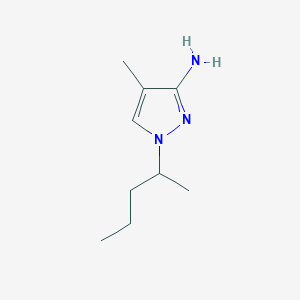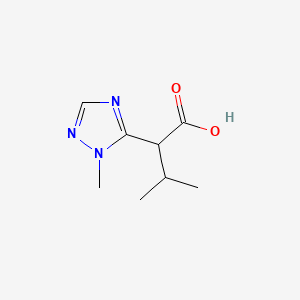![molecular formula C8H5ClINS B13059432 7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)
7-Chloro-6-iodo-2-methylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-iodo-2-methylbenzo[d]thiazole is a heterocyclic organic compound. Its chemical formula is C₈H₅ClINS, and it has a molecular weight of 309.55 g/mol. The compound features a benzothiazole ring system with chlorine and iodine substituents. Although it may not be widely recognized, its unique structure makes it an intriguing subject for scientific exploration .
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for the preparation of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole. One common approach involves the reaction of 2-methylbenzo[d]thiazole with iodine and chlorine sources. The exact conditions may vary, but a typical procedure involves heating the reactants in an appropriate solvent (such as acetic acid) to form the desired product.
Industrial Production:
While industrial-scale production methods are not extensively documented, researchers and chemical manufacturers often employ modified versions of laboratory-scale procedures. Optimization for yield, safety, and cost-effectiveness is crucial in large-scale synthesis.
Análisis De Reacciones Químicas
7-Chloro-6-iodo-2-methylbenzo[d]thiazole can participate in various chemical reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine). Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: The compound may be subject to oxidation or reduction processes, leading to the formation of different functional groups.
Ring Closure Reactions: The benzothiazole ring system can participate in cyclization reactions, yielding fused heterocyclic compounds.
Major products from these reactions include derivatives with altered halogen substituents or additional functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-6-iodo-2-methylbenzo[d]thiazole finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development. Modifications to its structure may lead to novel pharmaceutical agents.
Biological Studies: The compound’s interactions with biological targets (such as enzymes or receptors) are investigated. It may exhibit antimicrobial, antiviral, or anticancer properties.
Materials Science: Its unique structure makes it interesting for materials applications, including organic electronics and sensors.
Mecanismo De Acción
The precise mechanism by which 7-Chloro-6-iodo-2-methylbenzo[d]thiazole exerts its effects depends on its specific application. It may interfere with cellular processes, enzyme activity, or signal transduction pathways. Further research is needed to elucidate its detailed mode of action.
Comparación Con Compuestos Similares
Similar compounds include other benzothiazoles, such as 2-methylbenzo[d]thiazole . further exploration is necessary to identify more closely related analogs.
Propiedades
Fórmula molecular |
C8H5ClINS |
|---|---|
Peso molecular |
309.56 g/mol |
Nombre IUPAC |
7-chloro-6-iodo-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClINS/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,1H3 |
Clave InChI |
CFKVQNKGSCJGEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)

![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)




![({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)



